molecular formula C15H22ClFN4O B12246171 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12246171
M. Wt: 328.81 g/mol
InChI Key: SCIOQYGDSOEYOJ-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, a piperazine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the pyridine ring: The starting material, 5-chloro-3-fluoropyridine, is synthesized through halogenation reactions.

    Piperazine ring formation: The piperazine ring is introduced via nucleophilic substitution reactions.

    Amide bond formation: The final step involves the formation of the amide bond between the piperazine and the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyridine ring, especially at the positions substituted with chlorine and fluorine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the halogenated positions on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its activity against certain diseases, including cancer and neurological disorders.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide
  • 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)butanamide

Uniqueness

Compared to similar compounds, 2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propanamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H22ClFN4O

Molecular Weight

328.81 g/mol

IUPAC Name

2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C15H22ClFN4O/c1-10(2)19-15(22)11(3)20-4-6-21(7-5-20)14-13(17)8-12(16)9-18-14/h8-11H,4-7H2,1-3H3,(H,19,22)

InChI Key

SCIOQYGDSOEYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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